molecular formula C5H2BrFIN B596504 3-Bromo-5-fluoro-2-iodopyridine CAS No. 1256806-95-7

3-Bromo-5-fluoro-2-iodopyridine

Cat. No.: B596504
CAS No.: 1256806-95-7
M. Wt: 301.885
InChI Key: CWWQFJQUFJTUGG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine atoms in the pyridine ring makes this compound highly valuable in various chemical reactions and applications due to its unique electronic and steric properties .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis as intermediates . They can participate in various reactions to form complex organic structures, potentially interacting with a wide range of biological targets.

Mode of Action

Halogenated pyridines are generally known for their ability to undergo various chemical reactions, including substitution reactions and coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.

Action Environment

Like other halogenated pyridines, its reactivity and stability could be influenced by factors such as temperature, ph, and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-2-nitropyridine, fluorination can be achieved using tetrabutylammonium fluoride in dimethylformamide at room temperature . The iodination step can be performed using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

3-bromo-5-fluoro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQFJQUFJTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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